molecular formula C16H18N2O2 B5411552 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea

1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B5411552
M. Wt: 270.33 g/mol
InChI Key: AIVXSGPYKDKSKE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-dimethylaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

2,4-Dimethylaniline+2-Methoxyphenyl isocyanateThis compound\text{2,4-Dimethylaniline} + \text{2-Methoxyphenyl isocyanate} \rightarrow \text{this compound} 2,4-Dimethylaniline+2-Methoxyphenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the urea linkage to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-3-phenylurea
  • 1-(2-Methoxyphenyl)-3-phenylurea
  • 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea

Comparison: 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, binding properties, and overall stability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-13(12(2)10-11)17-16(19)18-14-6-4-5-7-15(14)20-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVXSGPYKDKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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